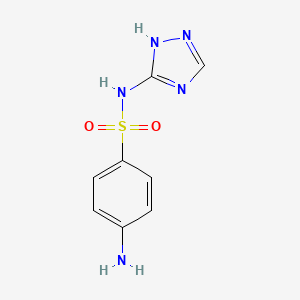

4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Description

4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole moiety linked to the sulfonamide group. This compound belongs to a class of molecules designed for diverse therapeutic applications, including antimalarial, antimicrobial, and antitumor activities. Its synthesis typically involves nucleophilic substitution between 3-amino-1H-1,2,4-triazole derivatives and benzenesulfonyl chlorides, yielding moderate to good efficiencies (50–62%) . Structural characterization employs spectroscopic methods (IR, NMR, MS) and elemental analysis, with molecular docking studies guiding its optimization for target-specific activity, such as inhibition of Plasmodium falciparum dihydropteroate synthase (PfDHPS) in antimalarial research .

Properties

CAS No. |

51732-39-9 |

|---|---|

Molecular Formula |

C8H9N5O2S |

Molecular Weight |

239.26 g/mol |

IUPAC Name |

4-amino-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H9N5O2S/c9-6-1-3-7(4-2-6)16(14,15)13-8-10-5-11-12-8/h1-5H,9H2,(H2,10,11,12,13) |

InChI Key |

IGOJSSVBVDFSIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

Reaction Pathways Involving Triazole Derivatives

Synthesis Using Hydrazine Hydrate

Hydrazine hydrate is commonly employed in reactions involving triazole derivatives. One method involves dissolving hydrazine hydrate in an organic solvent (e.g., acetonitrile or ethanol) and refluxing it with the precursor compounds. This approach facilitates the formation of the desired triazole ring.

Procedure:

- Dissolve potassium methyl-N′-cyano-N-{[4-(piperazin-1-yl)pyridin-3-yl]sulfonyl}carbamimidothioates in 1% KOH.

- Evaporate water under reduced pressure.

- Dissolve the residue in anhydrous acetonitrile.

- Add hydrazine monohydrate and reflux for 7–16 hours.

- Acidify the solution to pH 6 with diluted hydrochloric acid.

- Filter and dry the precipitate to obtain the product.

Improved Methods for Triazole Synthesis

Use of Ethyl Formate

An improved method for synthesizing 4-amino-1,2,4-triazole involves ethyl formate as a reactant with hydrazine hydrate and an acidic ion exchange resin (e.g., Amberlyst 15). This process enhances yield and purity while reducing reaction time.

Procedure:

- Mix hydrazine hydrate solution with ethyl formate, ethanol, and Amberlyst 15 ion exchange resin.

- Heat at 75°C until no more liquid exits the condenser.

- Increase temperature to 130–133°C to remove water and ethanol.

- Cool to ambient temperature and filter to remove resin.

- Precipitate and isolate the product by filtration.

Summary Table of Preparation Methods

Notes on Optimization

- Temperature Control: Precise temperature management during reflux is critical for maximizing yield and ensuring product purity.

- pH Adjustments: Acidification steps are necessary to stabilize intermediates and facilitate precipitation.

- Solvent Selection: Anhydrous solvents like acetone or acetonitrile improve reaction efficiency by minimizing water interference.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Its mechanism often involves inhibition of bacterial enzymes or interference with cellular processes essential for bacterial survival. Research indicates that derivatives of this compound show enhanced binding affinity to carbonic anhydrases, which are crucial for bacterial metabolism .

Anticancer Properties

Studies have demonstrated that 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can inhibit tumor growth in various cancer cell lines. The presence of the triazole ring is particularly noted for its ability to interact with biological targets involved in cell proliferation and apoptosis. Case studies highlight its effectiveness in reducing tumor size in xenograft models of human cancers.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes like carbonic anhydrases and matrix metalloproteinases, which play roles in cancer metastasis and inflammation. Its dual action as an enzyme inhibitor opens avenues for therapeutic interventions in both cancer and inflammatory diseases .

Agricultural Applications

Fungicides

The sulfonamide group in the compound contributes to its fungicidal properties. It is being explored as a potential agent against various plant pathogens, particularly those affecting crops. Laboratory studies have shown promising results in inhibiting fungal growth, suggesting its utility in agricultural formulations.

Herbicides

Research into the herbicidal activity of this compound indicates that it can selectively inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop yield.

Materials Science

Polymer Additives

In materials science, this compound is being investigated as an additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength due to its unique chemical structure. Preliminary studies suggest that polymers modified with this compound exhibit better resistance to degradation under environmental stressors.

Mechanism of Action

The mechanism of action of 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound is believed to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Trends :

- Electron-Withdrawing Groups (EWGs) : CF₃ and halogens (F, Br) improve antimalarial activity by enhancing target binding and metabolic stability .

- Heterocyclic Variations : Replacing triazole with isoxazole or thiadiazole alters solubility and antimicrobial spectrum .

Toxicity and Pharmacokinetics

- Rodenticidal Triazoles: LD₅₀ values for 2-cyano-N-(1H-1,2,4-triazol-3-yl)acetamide (1) and its derivatives range from 160.6–391.7 mg/kg, with hepatorenal toxicity observed in rats .

- Target Compound: No explicit toxicity data available in provided evidence; however, trifluoromethyl derivatives in antimalarial studies prioritize low off-target effects .

Structural and Crystallographic Insights

- Geometric Parameters : X-ray studies (e.g., ) reveal planar sulfonamide-triazole cores, with dihedral angles <10° between rings, favoring target engagement.

Biological Activity

4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that combines a sulfonamide moiety with a 1,2,4-triazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound is primarily investigated for its potential antifungal and antibacterial properties, and it has been studied in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N5O2S, with a molecular weight of 239.26 g/mol. The presence of the triazole ring enhances its interaction with biological targets.

| Property | Value |

|---|---|

| CAS No. | 51732-39-9 |

| Molecular Formula | C8H9N5O2S |

| Molecular Weight | 239.26 g/mol |

| IUPAC Name | 4-amino-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |

| Solubility in Water | 60 mg/100 cm³ at 37°C |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes crucial for microbial survival. For instance, in antifungal applications, it inhibits lanosterol 14α-demethylase, an enzyme involved in ergosterol synthesis in fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study evaluated various benzenesulfonamides containing triazole rings and found them effective against pathogenic fungi . The compound's ability to inhibit carbonic anhydrases (CAs), particularly hCA II and hCA IV, suggests potential applications in treating fungal infections .

Antibacterial Activity

The antibacterial efficacy of this compound has also been documented. In vitro studies demonstrate its effectiveness against several bacterial strains. The sulfonamide group is known for its broad-spectrum antibacterial activity due to its structural similarity to para-aminobenzoic acid (PABA), which is vital for bacterial folate synthesis .

Other Biological Activities

In addition to antifungal and antibacterial properties, compounds bearing the triazole moiety have shown promise in various therapeutic areas:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through the inhibition of cyclooxygenase enzymes .

- Antiviral Activity : Certain studies suggest activity against viruses such as HIV and HCV .

Study on Carbonic Anhydrase Inhibition

A library of benzenesulfonamides incorporating triazole rings was synthesized and tested for their inhibitory effects on human carbonic anhydrases (hCAs). The results showed that several compounds exhibited nanomolar inhibition constants (Ki), particularly against hCA II and hCA IV, which are implicated in glaucoma treatment .

Perfusion Pressure Studies

In an isolated rat heart model, the effects of various benzenesulfonamides on perfusion pressure were evaluated. The study concluded that certain derivatives could significantly reduce perfusion pressure compared to controls, indicating potential cardiovascular benefits .

Q & A

Q. What optimized synthetic routes exist for 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation reactions between sulfonamide precursors and triazole derivatives. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol/acetic acid yields target compounds . Optimization includes:

- Catalyst Selection : Acetic acid enhances electrophilicity of aldehydes, improving coupling efficiency .

- Solvent and Temperature : Absolute ethanol under reflux (4–6 hours) ensures complete reaction .

- Workup : Evaporation under reduced pressure followed by filtration isolates the product .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- FT-IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ 5.5–6.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, Cambridge Crystallographic Data Centre (CCDC-1441403) provides structural data .

Q. How does electronic configuration influence reactivity in substitution and oxidation reactions?

Methodological Answer: The triazole ring’s electron-deficient nature facilitates nucleophilic substitution, while the sulfonamide group directs electrophilic attacks. Key findings:

- Oxidation : Hydrogen peroxide oxidizes the sulfanyl group to sulfones, confirmed by C NMR .

- Substitution : Alkyl halides react at the triazole N-position under basic conditions (e.g., NaH/DMF) .

- Methodological Tip : Use DFT calculations to map electron density and predict reactive sites .

Q. What computational approaches predict biological activity and binding modes?

Methodological Answer:

- Molecular Docking : Screens against enzymes (e.g., tyrosinase) to identify binding pockets. AutoDock Vina or Schrödinger Suite are standard tools .

- QSAR Modeling : Relates substituent effects (e.g., –Cl, –OCH) to bioactivity. Hammett constants (σ) and logP values improve predictive accuracy .

- Case Study : Docking of 4-amino-benzenesulfonamide analogs into carbonic anhydrase II revealed hydrophobic interactions at the active site .

Q. How can contradictions in reported biological activities or synthetic yields be resolved?

Methodological Answer: Discrepancies arise from:

- Purity : Use HPLC (>95% purity) to eliminate byproduct interference .

- Crystallinity : Powder XRD identifies polymorphic variations affecting bioactivity .

- Reaction Conditions : Reproduce studies with controlled O/moisture levels to assess oxidation/hydrolysis side reactions .

Q. What insights do crystallographic studies provide for molecular interactions?

Methodological Answer: X-ray structures reveal:

- Hydrogen Bonding : N–H⋯O and N–H⋯N interactions stabilize supramolecular assemblies .

- Tautomerism : Triazole-thione/thiol tautomers impact solubility and reactivity (e.g., tautomeric equilibrium in DMSO-d) .

- Methodological Tip : Use Cambridge Structural Database (CSD) to compare packing motifs with analogs .

Q. How are analogs designed to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Introduce substituents (e.g., –Cl, –CF) at the benzene ring to alter lipophilicity .

- Biological Testing : Screen analogs against microbial/cancer cell lines (IC assays) .

- Case Study : 4-Chlorophenyl analogs showed enhanced antifungal activity due to increased membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.